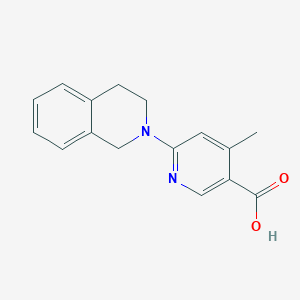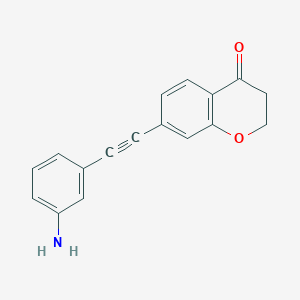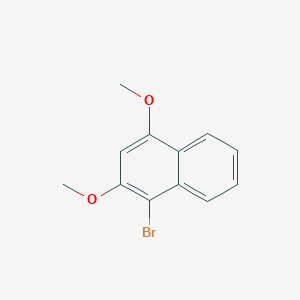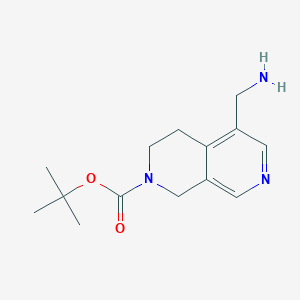![molecular formula C15H15NO4 B11852772 4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid CAS No. 61343-21-3](/img/structure/B11852772.png)
4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzoïque est un composé chimique connu pour sa structure spirocyclique unique. Ce composé présente une liaison spiro entre une partie acide benzoïque et un système cyclique 1,3-dioxo-2-azaspiro[4.4]nonane. La présence à la fois d’un groupe acide benzoïque et d’un système spirocyclique en fait un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzoïque implique généralement la formation du système cyclique spiro suivi de l’introduction de la partie acide benzoïque. Une voie de synthèse courante comprend la cyclisation de précurseurs appropriés dans des conditions contrôlées pour former le noyau spirocyclique. Cela est suivi de la fonctionnalisation du noyau pour introduire le groupe acide benzoïque.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Des techniques telles que la synthèse en flux continu et les plateformes de synthèse automatisées peuvent être utilisées pour rationaliser le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzoïque peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : La partie acide benzoïque peut participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution : Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des oxydes, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent aboutir à divers dérivés substitués du composé d’origine.
Applications de la recherche scientifique
L’acide 4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzoïque a une large gamme d’applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme brique de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles et comme composé de tête pour le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Applications De Recherche Scientifique
4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure spirocyclique lui permet de se lier à certaines enzymes ou à certains récepteurs, modulant leur activité. Cela peut entraîner divers effets biologiques, en fonction de la cible et de la voie spécifiques impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorure de 4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzènesulfonyle
- Acide 2-(1,3-dioxo-2-azaspiro[4.5]décan-2-yl)acétique
- {2-azaspiro[4.4]nonan-3-yl}méthanol
Unicité
L’acide 4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzoïque est unique en raison de sa structure spirocyclique spécifique et de la présence d’une partie acide benzoïque. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
61343-21-3 |
|---|---|
Formule moléculaire |
C15H15NO4 |
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H15NO4/c17-12-9-15(7-1-2-8-15)14(20)16(12)11-5-3-10(4-6-11)13(18)19/h3-6H,1-2,7-9H2,(H,18,19) |
Clé InChI |
ASGKNXPDVUSZKF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B11852701.png)

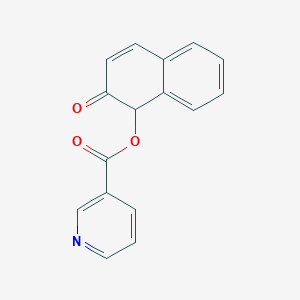
![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
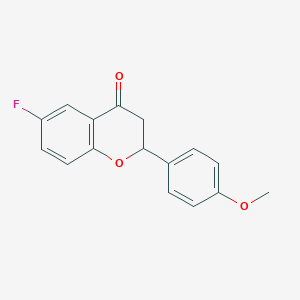
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)


